Thiourea, N,N'-bis(4-butylphenyl)-
CAS No.: 25056-68-2
Cat. No.: VC16270826
Molecular Formula: C21H28N2S
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25056-68-2 |
|---|---|
| Molecular Formula | C21H28N2S |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | 1,3-bis(4-butylphenyl)thiourea |
| Standard InChI | InChI=1S/C21H28N2S/c1-3-5-7-17-9-13-19(14-10-17)22-21(24)23-20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3,(H2,22,23,24) |
| Standard InChI Key | YWLKYPUCVSNTPX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)CCCC |
Introduction
Structural and Molecular Characteristics
Thiourea, N,N'-bis(4-butylphenyl)- (systematic name: 1,3-bis(4-butylphenyl)thiourea) belongs to the family of asymmetrical diaryl thioureas. Its molecular formula is C₂₁H₂₈N₂S, with a molecular weight of 340.52 g/mol. The compound features a planar thiourea core (N–C(=S)–N) flanked by two 4-butylphenyl groups, which introduce significant steric bulk and lipophilicity. Key structural attributes include:
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Bond Distances: Analogous to N,N'-Di-n-butylthiourea , the C=S bond distance is expected to approximate 1.71 Å, while C–N bonds range between 1.33–1.46 Å due to resonance stabilization.
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Conformational Dynamics: The 4-butylphenyl groups likely adopt a syn-anti conformation relative to the thiourea plane, as observed in structurally similar derivatives .
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Crystallinity: Diaryl thioureas typically form crystalline solids with melting points influenced by substituent bulk. For example, N,N'-bis(4-chlorophenyl)thiourea melts at 172°C , while 1,3-bis(4-fluorophenyl)thiourea exhibits a melting point of 145°C . Extrapolating from these data, Thiourea, N,N'-bis(4-butylphenyl)- may melt between 120–150°C, though experimental validation is required.
Synthesis and Optimization Strategies
The synthesis of diaryl thioureas generally follows well-established routes, as evidenced by studies on analogs such as N,N'-bis(4-chlorophenyl)thiourea and 1,3-bis(4-fluorophenyl)thiourea . Two primary methodologies are applicable to Thiourea, N,N'-bis(4-butylphenyl)-:
Reaction of 4-Butylphenylamine with Thiocarbonyl Reagents
This approach mirrors the synthesis of N,N'-Di-n-butylthiourea , substituting alkylamines with aryl amines:
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Thiophosgene Route:
Conducted in anhydrous dichloromethane under nitrogen, this method yields high-purity products but requires careful handling of toxic thiophosgene.
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Carbon Disulfide Route:
Catalytic alumina facilitates the reaction at elevated temperatures (80–100°C), offering a safer alternative with moderate yields .
Condensation of 4-Butylphenyl Isothiocyanate with Amines
A stepwise method involving:
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Synthesis of 4-butylphenyl isothiocyanate via reaction of 4-butylphenylamine with thiophosgene.
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Condensation with a second equivalent of 4-butylphenylamine:
This method, analogous to N,N'-Di-n-butylthiourea synthesis , provides excellent regioselectivity.
Physicochemical Properties
While direct data for Thiourea, N,N'-bis(4-butylphenyl)- remain limited, extrapolations from analogs suggest the following properties:
| Property | Estimated Value | Analog Reference |
|---|---|---|
| Melting Point | 120–150°C | |
| Boiling Point | 380–410°C (extrapolated) | |
| Density | 1.2–1.4 g/cm³ | |
| Solubility | Insoluble in water; soluble in DMF, THF |
The compound’s lipophilicity, conferred by the butyl groups, enhances solubility in nonpolar solvents, making it suitable for organic synthesis and polymer applications.
Chemical Reactivity and Functional Utility
Coordination Chemistry
Thioureas are renowned for their metal-chelating capabilities. The sulfur and nitrogen atoms in Thiourea, N,N'-bis(4-butylphenyl)- can coordinate to transition metals (e.g., Ni²⁺, Cu²⁺), forming complexes with potential catalytic or antimicrobial activity. For instance, N,N'-bis(4-chlorophenyl)thiourea derivatives exhibit urease inhibition via nickel coordination in Sporosarcina pasteurii .
Polymer and Material Science
The bulky aryl groups improve thermal stability, suggesting utility as:
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Crosslinking agents in epoxy resins.
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UV stabilizers in polyolefins, leveraging the aryl rings’ absorption characteristics.
Biological Activity
While untested for Thiourea, N,N'-bis(4-butylphenyl)-, structural analogs demonstrate urease inhibition (e.g., IC₅₀ = 304 μM for 1-benzyl-3-(4-(4-hydroxyphenyl)thiazol-2-yl)thiourea in Proteus mirabilis ). The butyl substituents may enhance membrane permeability in Gram-negative bacteria, warranting further study.
Future Directions and Research Gaps
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Synthetic Optimization: Develop greener methodologies (e.g., ultrasonication ) to improve yields and reduce reliance on toxic reagents.
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Biological Screening: Evaluate antimicrobial and enzyme-inhibitory profiles against clinically relevant pathogens.
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Material Applications: Investigate its role in photovoltaic cells or as a ligand in catalytic systems.
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